3-(3-Chloro-4-fluorophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one
Description
Properties
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClFNO3S/c1-11(2)10-23(21,22)13-8-19(9-13)16(20)6-4-12-3-5-15(18)14(17)7-12/h3,5,7,11,13H,4,6,8-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPJDZYSNWHUVLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)CCC2=CC(=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClFNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Intramolecular Cyclization
Azetidine precursors are commonly generated via intramolecular cyclization of γ-amino alcohols or halides. For example:
- Step 1 : Reaction of 3-amino-1-propanol with isobutylsulfonyl chloride forms a γ-amino sulfonate intermediate.
- Step 2 : Treatment with thionyl chloride (SOCl₂) converts the hydroxyl group to a chloride, enabling cyclization under basic conditions (e.g., LiHMDS) to yield 3-(isobutylsulfonyl)azetidine.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Cyclization Yield | 72–89% | |
| Preferred Base | Lithium bis(trimethylsilyl)amide (LiHMDS) |
Sulfonylation of Azetidine
The azetidine ring is functionalized with an isobutylsulfonyl group via nucleophilic substitution:
- Step 3 : React 3-chloroazetidine with isobutylsulfonyl chloride in tetrahydrofuran (THF) using triethylamine (Et₃N) as a base.
Optimization Insight :
- Excess sulfonyl chloride (1.2 equiv) improves yield to >90%.
- Anhydrous conditions prevent hydrolysis of the sulfonyl chloride.
Propan-1-one Backbone Assembly
Friedel-Crafts Acylation
A ketone group is introduced at the azetidine nitrogen via acylation:
- Step 4 : React 3-(isobutylsulfonyl)azetidine with 3-chloropropionyl chloride in dichloromethane (DCM) using aluminum chloride (AlCl₃) as a catalyst.
Reaction Conditions :
| Parameter | Value | Source |
|---|---|---|
| Temperature | 0–5°C (to control exothermicity) | |
| Catalyst Loading | 1.5 equiv AlCl₃ |
Alternative: Nucleophilic Acyl Substitution
- Step 4 : Treat the azetidine with methyl 3-chloropropanoate in the presence of cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF).
Incorporation of 3-Chloro-4-fluorophenyl Group
Suzuki-Miyaura Coupling
- Step 5 : Couple 3-bromo-propan-1-one intermediate with 3-chloro-4-fluorophenylboronic acid using Pd(PPh₃)₄ as a catalyst.
Typical Conditions :
| Component | Details | Source |
|---|---|---|
| Solvent | 1,4-Dioxane/water (4:1) | |
| Base | K₂CO₃ | |
| Yield | 65–78% |
Direct Alkylation
Purification and Characterization
- Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) eluent removes unreacted sulfonyl chlorides.
- Recrystallization : Ethanol/water mixtures yield high-purity crystals (>98% by HPLC).
- Spectroscopic Data :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Friedel-Crafts + Suzuki | 68 | 97 | Moderate |
| Nucleophilic + Alkylation | 72 | 95 | High |
Key Takeaway : The nucleophilic substitution route offers better scalability for industrial production.
Industrial-Scale Considerations
- Cost-Efficiency : Isobutylsulfonyl chloride is commercially available at ~$120/kg, making it a viable substrate.
- Safety : Thionyl chloride requires handling under inert atmosphere due to corrosive fumes.
- Green Chemistry : Recent advances propose using ionic liquids as recyclable solvents for azetidine cyclization.
Challenges and Solutions
- Steric Hindrance : Bulky isobutylsulfonyl groups slow reaction kinetics. Solution: Use polar aprotic solvents (e.g., DMF) to enhance mobility.
- By-Product Formation : Over-sulfonylation is mitigated by stoichiometric control (1.05 equiv sulfonyl chloride).
Applications and Derivatives
While the target compound’s bioactivity remains under investigation, structural analogs show promise as:
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-4-fluorophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding sulfoxides or sulfones.
Reduction: Reduction of the sulfonyl group to a thiol.
Substitution: Halogen substitution reactions on the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium iodide in acetone for halogen exchange.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Chloro-4-fluorophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through:
Inhibition: Blocking the activity of specific enzymes or receptors.
Activation: Enhancing the activity of certain pathways.
Binding: Interacting with DNA or RNA to modulate gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Analogues
1-(3-Chloro-4-fluorophenyl)-3-(4-methoxyphenyl)propan-1-one
- Substituents : 3-Chloro-4-fluorophenyl (Position 1) and 4-methoxyphenyl (Position 3).
- Key Features : The 4-methoxyphenyl group increases electron density and may enhance π-π stacking interactions compared to the sulfonyl-azetidine group in the target compound. This compound is listed in safety data sheets but lacks detailed pharmacological data .
3-[(3-Chloro-4-fluorophenyl)amino]-1-(4-methoxyphenyl)propan-1-one Substituents: Amino-linked 3-chloro-4-fluorophenyl (Position 3) and 4-methoxyphenyl (Position 1).
1-(1-(3-Chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one
- Substituents : Triazole and methyl groups replace the azetidine and sulfonyl moieties.
- Key Features : The triazole ring enhances metabolic stability and is often used in click chemistry. Ferrocene derivatives of similar structures (e.g., (E)-1-(1-(3-Chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(ferrocin-2-yl)-prop-2-en-1-one) are synthesized for electrochemical applications, suggesting divergent use cases compared to the target compound .
Physicochemical Properties (Theoretical Comparison)
| Compound Name | Molecular Weight (g/mol) | logP* | Key Substituent Features |
|---|---|---|---|
| 3-(3-Chloro-4-fluorophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one (Target) | ~410.91 | ~3.2 | Isobutylsulfonyl-azetidine (polar, bulky) |
| 1-(3-Chloro-4-fluorophenyl)-3-(4-methoxyphenyl)propan-1-one | ~322.78 | ~3.8 | 4-Methoxyphenyl (electron-rich, moderate polarity) |
| 3-[(3-Chloro-4-fluorophenyl)amino]-1-(4-methoxyphenyl)propan-1-one | ~337.79 | ~2.9 | Amino linker (H-bond donor), 4-methoxyphenyl |
*logP values estimated using fragment-based methods (e.g., XLogP3).
Biological Activity
The compound 3-(3-Chloro-4-fluorophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one is a synthetic organic molecule that has attracted attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The IUPAC name of the compound is This compound . Its molecular formula is , with a molecular weight of approximately 397.9 g/mol. The compound features a unique combination of a chlorofluorophenyl group and an isobutylsulfonyl azetidine moiety, which contribute to its distinct chemical behavior.
Structural Representation
The structural formula can be represented as follows:
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It is believed to modulate various biochemical pathways by binding to these targets, leading to alterations in their activity or function. The precise molecular targets are still under investigation, but preliminary studies suggest involvement in processes related to inflammation and metabolic regulation.
Therapeutic Applications
Research indicates that This compound may have potential applications in treating conditions such as:
- Inflammatory diseases : Due to its ability to modulate inflammatory pathways.
- Metabolic disorders : Potentially influencing cholesterol absorption and metabolism.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant activity against specific cellular targets. For instance, a study found that it inhibited the activity of certain enzymes involved in lipid metabolism, suggesting a potential role in managing cholesterol levels .
In Vivo Studies
In vivo studies using animal models have shown promising results regarding the compound's efficacy in reducing serum cholesterol levels. A notable study reported an ED50 (effective dose for 50% response) of 0.04 mg/kg/day in cholesterol-fed hamsters, highlighting its potential as a cholesterol absorption inhibitor .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of This compound , it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 3-(3-Chloro-4-fluorophenyl)-1-(4-methylsulfonyl)piperidin-1-yl)propan-1-one | Methylsulfonyl group instead of isobutyl | Moderate anti-inflammatory effects |
| 3-(3-Chloro-4-fluorophenyl)-1-(4-ethylsulfonyl)piperidin-1-yl)propan-1-one | Ethylsulfonyl group | Lower efficacy in lipid modulation |
| 3-(3-Chloro-4-fluorophenyl)-1-(4-(tert-butylsulfonyl)piperidin-1-yl)propan-1-one | Tert-butyl sulfonamide | Limited biological activity |
This table illustrates how the presence of the isobutylsulfonyl group may enhance the biological activity compared to other similar compounds.
Q & A
Q. Optimization strategies :
- Temperature control : Maintain low temperatures during sulfonylation to prevent decomposition.
- Solvent selection : Use polar aprotic solvents (e.g., DMF) for azetidine activation to enhance nucleophilicity .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) resolves intermediates, while recrystallization in ethanol improves final product purity .
Q. Table 1: Synthetic Route Comparison
| Step | Reagents/Conditions | Yield (%) | Key Reference |
|---|---|---|---|
| Sulfonylation | Isobutylsulfonyl chloride, pyridine, 0°C | 75–80 | |
| Acylation | AlCl₃, DCM, reflux | 60–65 |
Basic: How is the structural integrity of the compound confirmed post-synthesis?
Answer:
A combination of spectroscopic and analytical methods validates the structure:
- NMR spectroscopy :
- ¹H NMR : Signals at δ 7.4–7.6 ppm (aromatic protons), δ 3.8–4.2 ppm (azetidine CH₂), and δ 1.2–1.4 ppm (isobutyl CH₃) confirm substituent positions .
- ¹³C NMR : Carbonyl resonance ~210 ppm and sulfonyl carbon at ~55 ppm verify ketone and sulfonyl groups .
- Mass spectrometry : High-resolution ESI-MS matches the molecular ion [M+H]⁺ (calculated for C₁₇H₂₀ClFNO₃S: 380.08; observed: 380.09) .
- X-ray crystallography (if crystalline): Resolves spatial arrangement of the azetidine ring and fluorophenyl group .
Q. Validation protocol :
Compare experimental NMR shifts with simulated data (e.g., ChemDraw predictions).
Cross-validate mass spectra with isotopic patterns.
Advanced: What computational strategies predict the compound’s interactions with biological targets?
Answer:
Integrated computational-experimental workflows are critical:
- Molecular docking : Use software like AutoDock Vina to model binding to kinases or GPCRs. Parameters:
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze RMSD (<2 Å) and hydrogen-bond occupancy .
- QSAR modeling : Correlate substituent electronic properties (Hammett σ constants) with inhibitory activity to guide derivatization .
Case study : Docking predicted strong interaction with PI3Kα (ΔG = −9.2 kcal/mol), validated by in vitro IC₅₀ = 1.2 µM .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
Discrepancies often arise from assay variability or target promiscuity. Mitigation strategies include:
- Standardized assays : Use uniform protocols (e.g., CellTiter-Glo® for cytotoxicity, 72-h incubation) .
- Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify polypharmacology .
- Metabolic stability testing : Compare hepatic microsomal half-life (e.g., human vs. mouse) to clarify species-specific effects .
Example : Conflicting IC₅₀ values for PDE4 inhibition (0.5 µM vs. 5 µM) were traced to differences in cAMP detection methods (ELISA vs. radiometric) .
Advanced: What in vitro models best assess pharmacokinetic properties?
Answer:
Prioritize models mimicking human physiology:
- Permeability : Caco-2 cell monolayers (Papp > 1 × 10⁻⁶ cm/s indicates oral bioavailability) .
- Metabolism : Human liver microsomes (HLM) with CYP3A4/2D6 inhibition assays to identify major metabolic pathways .
- Plasma protein binding : Equilibrium dialysis (≥95% binding suggests limited free drug availability) .
Q. Table 2: Key ADME Parameters
| Parameter | Method | Result | Implication |
|---|---|---|---|
| LogP | Shake-flask | 3.1 | Moderate lipophilicity |
| CYP inhibition | HLM + fluconazole | IC₅₀ > 50 µM | Low interaction risk |
| Half-life (HLM) | LC-MS/MS | 45 min | Requires prodrug design |
Advanced: How to design SAR studies for optimizing selectivity?
Answer:
Systematic SAR requires:
- Core modifications : Replace azetidine with pyrrolidine to test ring size impact on target affinity .
- Substituent variation : Introduce electron-withdrawing groups (e.g., CF₃) at the fluorophenyl position to enhance kinase binding .
- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., sulfonyl oxygen) using MOE software .
Example : Switching isobutylsulfonyl to cyclopentylsulfonyl improved selectivity for JAK2 over JAK3 by 10-fold (Ki = 0.8 nM vs. 8 nM) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
